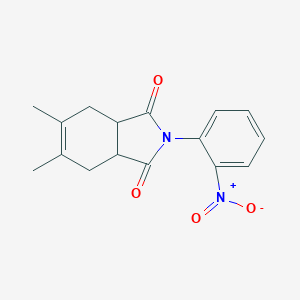
5,6-DIMETHYL-2-(2-NITROPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-DIMETHYL-2-(2-NITROPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group and a tetrahydroisoindole core
Vorbereitungsmethoden
The synthesis of 5,6-DIMETHYL-2-(2-NITROPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents such as nitric acid or nitronium tetrafluoroborate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
5,6-DIMETHYL-2-(2-NITROPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,6-DIMETHYL-2-(2-NITROPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5,6-DIMETHYL-2-(2-NITROPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the isoindole core can interact with biological macromolecules, affecting their function and activity. The specific pathways involved depend on the context of its application and the nature of the biological system.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,6-DIMETHYL-2-(2-NITROPHENYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE include other isoindole derivatives and nitrophenyl-substituted compounds. These compounds share structural similarities but differ in their functional groups and reactivity. For example:
5,6-dimethyl-1H-isoindole: Lacks the nitrophenyl group, resulting in different reactivity and applications.
2-nitrophenyl-1H-isoindole: Similar structure but without the methyl groups, affecting its chemical properties.
Eigenschaften
Molekularformel |
C16H16N2O4 |
|---|---|
Molekulargewicht |
300.31g/mol |
IUPAC-Name |
5,6-dimethyl-2-(2-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O4/c1-9-7-11-12(8-10(9)2)16(20)17(15(11)19)13-5-3-4-6-14(13)18(21)22/h3-6,11-12H,7-8H2,1-2H3 |
InChI-Schlüssel |
IFJWSFZAKJMGQO-UHFFFAOYSA-N |
SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-])C |
Kanonische SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


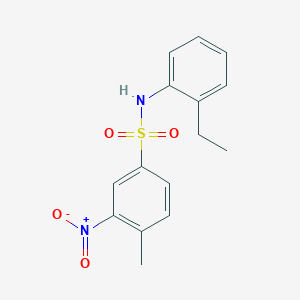
![N-(4-chlorophenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410737.png)
![N-(2-bromophenyl)-2-[3-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B410738.png)
![2-[({2-nitrophenyl}sulfonyl)anilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B410740.png)
![N-benzyl-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-methylacetamide](/img/structure/B410743.png)
![N-(2-bromophenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B410744.png)
![N-(2-chlorophenyl)-2-[({2-nitrophenyl}sulfonyl)anilino]acetamide](/img/structure/B410745.png)
![N-(3,5-dimethylphenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410747.png)
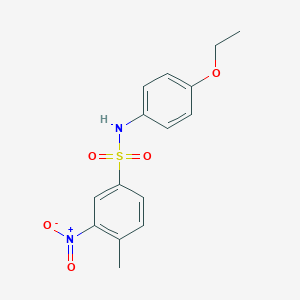

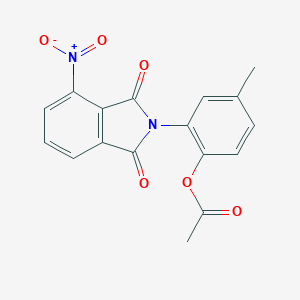
![2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-prop-2-enyl-1,3-thiazol-4-one](/img/structure/B410756.png)
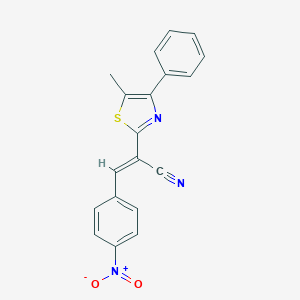
![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-(3-methylphenyl)acetamide](/img/structure/B410759.png)
